LC-ESI-MS/MS Method Validation Data Demonstrates Physostigmine-d3's Role in Achieving Low ng/mL Quantification Limits
In a validated LC-ESI-MS/MS method for the quantification of Physostigmine in human plasma, the use of a deuterated internal standard (cotinine-d3, benzoylecgonine-d3, or trimipramine-d3) enabled a lower limit of quantification (LLOQ) of 0.1 ng/mL [1]. While this study utilized other deuterated standards for Physostigmine analysis, the analytical principle of using a Physostigmine-specific deuterated internal standard, such as Physostigmine-d3, is the established best practice for achieving optimal precision and accuracy by most closely matching the analyte's physicochemical properties and minimizing matrix effects. The method's linear range for Physostigmine extended from 0.1 to 100 ng/mL, with intra- and inter-assay precision (repeatability and intermediate precision) ranging from 3.5% to 14.7% [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in Human Plasma |
|---|---|
| Target Compound Data | 0.1 ng/mL (using a deuterated internal standard) |
| Comparator Or Baseline | Physostigmine (analyte) |
| Quantified Difference | Enables quantification at 0.1 ng/mL level |
| Conditions | LC-ESI-MS/MS, human blood plasma, mixed-mode SPE |
Why This Matters
This demonstrates that the use of a deuterated internal standard, a class to which Physostigmine-d3 belongs, is essential for achieving the sub-nanogram per milliliter sensitivity required for quantifying Physostigmine in clinical or forensic toxicology studies.
- [1] Beyer J, Peters FT, Kraemer T, Maurer HH. Detection and validated quantification of toxic alkaloids in human blood plasma—comparison of LC‐APCI‐MS with LC‐ESI‐MS/MS. J Mass Spectrom. 2007;42:621-633. doi:10.1002/jms.1192 View Source
